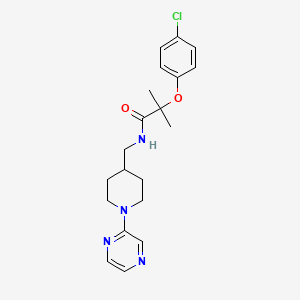![molecular formula C11H12N4OS B2961922 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 1436167-65-5](/img/structure/B2961922.png)
2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a but-2-ynyl group, a prop-2-ynyl group, an amino group, and a 1,3,4-thiadiazol-2-yl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s challenging to provide an analysis of the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors for Cancer Treatment
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the query compound, focuses on their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been explored for their therapeutic potential in treating cancer by inhibiting GLS, which is crucial for the metabolic processes of cancer cells. Structure-activity relationship studies of BPTES analogs have led to the identification of compounds with similar potency to BPTES but with improved drug-like properties, such as better solubility. These compounds have shown efficacy in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer Activities
A study on novel 1,3,4-thiadiazole derivatives explored their potential as anticancer agents. These compounds were synthesized and evaluated for their anticancer activities against MCF-7 and A549 tumor cell lines. Among the tested compounds, certain derivatives demonstrated promising cytotoxic activities, highlighting the potential of 1,3,4-thiadiazole derivatives in developing new anticancer therapies (Çevik et al., 2020).
Insecticidal Properties
Another application of 1,3,4-thiadiazole derivatives is in the development of insecticides. Research into novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has led to the synthesis of compounds with significant insecticidal activity. These findings open avenues for the development of new agrochemicals to protect crops from pests (Fadda et al., 2017).
Antimicrobial and Antibacterial Agents
Compounds featuring the 1,3,4-thiadiazole moiety have also been investigated for their antimicrobial and antibacterial properties. Studies have focused on synthesizing acetylenic derivatives of substituted 1,3,4-thiadiazoles as antibacterial agents, revealing the potential of these compounds to serve as templates for new drug development in combating microbial and bacterial infections (Tamer & Qassir, 2019).
Local Anaesthetic Activities
Research into 2-aminothiazole and 2-aminothiadiazole analogs of lidocaine has explored their potential as local anaesthetics. These studies highlight the versatility of thiadiazole derivatives in designing compounds with desirable pharmacological properties for use in local anesthesia (Badiger et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-3-5-7-15(6-4-2)8-10(16)13-11-14-12-9-17-11/h2,9H,6-8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQEKVLCCLVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

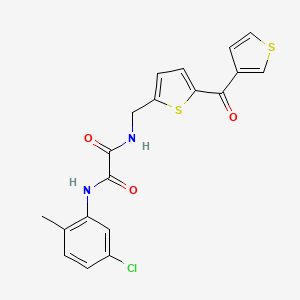
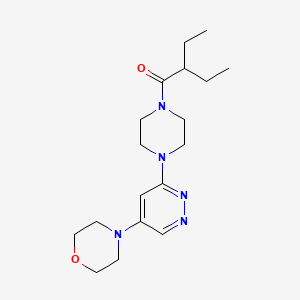

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

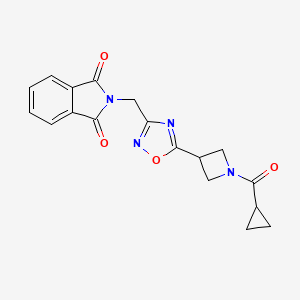
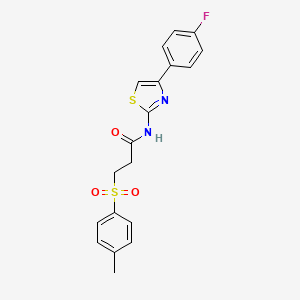
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)

